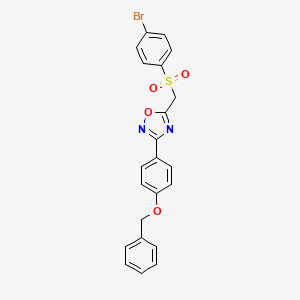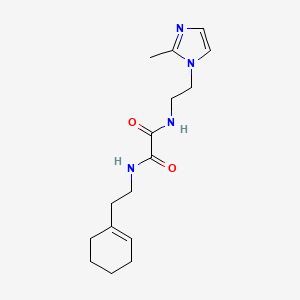
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide, also known as BTAA, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications.
Wirkmechanismus
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide inhibits the activity of certain enzymes and receptors in the body through binding to their active sites. It has been shown to bind to the active site of histone deacetylases, beta-secretase, and the AMP-activated protein kinase. By binding to these targets, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide can alter their activity and potentially lead to therapeutic effects.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death. In Alzheimer's disease models, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to decrease the formation of amyloid plaques in the brain. In diabetic models, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide in lab experiments is its ability to inhibit specific targets in the body, allowing for the study of their effects on disease processes. However, one limitation is the potential for off-target effects, as N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide may bind to other enzymes and receptors in the body. Additionally, the synthesis of N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide can be complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide. One direction is the further study of its effects on cancer cells, including its potential use in combination with other cancer treatments. Another direction is the study of its effects on neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide in treating metabolic disorders, such as diabetes and obesity, warrants further investigation. Finally, the development of more efficient synthesis methods for N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide could increase its availability for research purposes.
Synthesemethoden
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide can be synthesized through a multi-step process starting with the reaction of benzylamine with ethyl bromoacetate to form ethyl N-benzylglycinate. This intermediate is then reacted with thioacetamide and sodium hydride to produce the desired product, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide. The synthesis method has been optimized to increase yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has shown potential as a pharmaceutical agent due to its ability to inhibit the activity of certain enzymes and receptors in the body. It has been studied for its potential use in treating cancer, Alzheimer's disease, and diabetes. In cancer research, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and survival. In Alzheimer's disease research, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the activity of beta-secretase, an enzyme that plays a role in the formation of amyloid plaques in the brain. In diabetes research, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to activate the AMP-activated protein kinase, which plays a role in glucose metabolism.
Eigenschaften
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c16-8-9-17(12-13-5-2-1-3-6-13)15(18)11-14-7-4-10-19-14/h1-7,10H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZDCQPPTZXGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2715378.png)

![ethyl 2-imino-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715380.png)









![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)